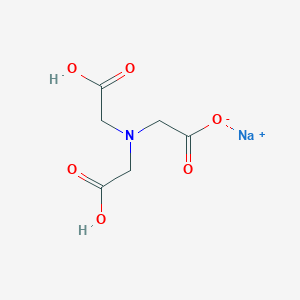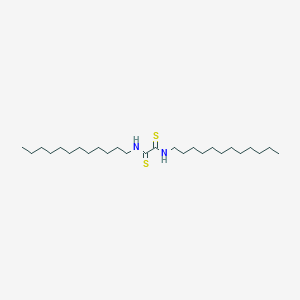
Nitrilotriacetic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotriacetic acid sodium salt (NTA-Na) is a chelating agent that is widely used in scientific research applications. It is a white crystalline powder with the chemical formula C6H6NNa3O6 and a molecular weight of 257.09 g/mol. NTA-Na has a wide range of applications in biochemistry, biotechnology, and environmental science due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
Nitrilotriacetic acid sodium salt works by forming stable complexes with metal ions. The complexation of metal ions by Nitrilotriacetic acid sodium salt can be used to isolate and purify metalloproteins. The stability of the Nitrilotriacetic acid sodium salt-metal ion complex is dependent on the pH of the solution and the concentration of the metal ion.
Efectos Bioquímicos Y Fisiológicos
Nitrilotriacetic acid sodium salt has no known biochemical or physiological effects on living organisms. However, it can affect the activity of metalloproteins by chelating metal ions required for their biological activity. This effect can be used to study the role of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrilotriacetic acid sodium salt has several advantages for lab experiments. It is a highly effective chelating agent that can isolate and purify metalloproteins. It is also commercially available in high purity and is relatively inexpensive. However, Nitrilotriacetic acid sodium salt has several limitations. It can interfere with the activity of metalloproteins by chelating metal ions required for their biological activity. It can also form stable complexes with other metal ions in the solution, which can interfere with the analysis of metalloproteins.
Direcciones Futuras
There are several future directions for the use of Nitrilotriacetic acid sodium salt in scientific research. One direction is the development of new chelating agents that can selectively bind to specific metal ions. This would allow for the isolation and purification of specific metalloproteins without interfering with the activity of other metalloproteins. Another direction is the use of Nitrilotriacetic acid sodium salt in environmental science to study the role of metal ions in the environment. Nitrilotriacetic acid sodium salt can be used to study the bioavailability of metal ions in soil and water, which can have implications for environmental health.
Métodos De Síntesis
Nitrilotriacetic acid sodium salt can be synthesized by the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in water. The reaction produces Nitrilotriacetic acid sodium salt and water as byproducts. The synthesis of Nitrilotriacetic acid sodium salt is a relatively simple process, and the compound is commercially available in high purity.
Aplicaciones Científicas De Investigación
Nitrilotriacetic acid sodium salt is widely used in scientific research applications as a chelating agent to study the role of metal ions in biological systems. It is used to isolate and purify metalloproteins, which are proteins that require metal ions for their biological activity. Nitrilotriacetic acid sodium salt is also used to study the function of metal ions in enzymes and other biological systems.
Propiedades
Número CAS |
18994-66-6 |
|---|---|
Nombre del producto |
Nitrilotriacetic acid sodium salt |
Fórmula molecular |
C6H8NNaO6 |
Peso molecular |
213.12 g/mol |
Nombre IUPAC |
sodium;2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
Clave InChI |
ZAWGLAXBGYSUHN-UHFFFAOYSA-M |
SMILES isomérico |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES canónico |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
Otros números CAS |
18994-66-6 10042-84-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
